1-Isopropyl-3-methyl-1H-pyrazole-4-carbonyl chloride

Übersicht

Beschreibung

1-Isopropyl-3-methyl-1H-pyrazole-4-carbonyl chloride is a chemical compound belonging to the pyrazole family, characterized by a five-membered heterocyclic structure with two adjacent nitrogen atoms. Pyrazoles are known for their versatility and significance in various fields, including medicinal chemistry, agriculture, and materials science

Vorbereitungsmethoden

The synthesis of 1-Isopropyl-3-methyl-1H-pyrazole-4-carbonyl chloride typically involves the reaction of 1-Isopropyl-3-methyl-1H-pyrazole with thionyl chloride. The reaction is carried out under reflux conditions, where thionyl chloride acts as both a reagent and a solvent. The process can be summarized as follows:

Starting Material: 1-Isopropyl-3-methyl-1H-pyrazole

Reagent: Thionyl chloride (SOCl₂)

Reaction Conditions: Reflux

Product: this compound

This method is efficient and yields the desired product with high purity .

Analyse Chemischer Reaktionen

1-Isopropyl-3-methyl-1H-pyrazole-4-carbonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, alcohols, or thiols.

Oxidation and Reduction: While specific oxidation and reduction reactions of this compound are less documented, pyrazole derivatives generally exhibit reactivity towards oxidizing and reducing agents, leading to various functionalized products.

Wissenschaftliche Forschungsanwendungen

1-Isopropyl-3-methyl-1H-pyrazole-4-carbonyl chloride has several applications in scientific research:

Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those with anti-inflammatory, antimicrobial, and anticancer properties.

Agriculture: The compound is used in the development of agrochemicals, including herbicides and fungicides.

Materials Science: It is employed in the synthesis of advanced materials, such as polymers and catalysts, due to its reactive carbonyl chloride group.

Wirkmechanismus

The mechanism of action of 1-Isopropyl-3-methyl-1H-pyrazole-4-carbonyl chloride largely depends on its reactivity as a carbonyl chloride. The compound can acylate nucleophiles, forming covalent bonds with various biological targets. This reactivity is crucial in medicinal chemistry, where it helps in the design of enzyme inhibitors and receptor modulators . The molecular targets and pathways involved vary based on the specific application and the nature of the nucleophile it reacts with.

Vergleich Mit ähnlichen Verbindungen

1-Isopropyl-3-methyl-1H-pyrazole-4-carbonyl chloride can be compared with other pyrazole derivatives, such as:

1-Phenyl-3-methyl-1H-pyrazole-4-carbonyl chloride: Similar in structure but with a phenyl group instead of an isopropyl group.

3,5-Dimethyl-1H-pyrazole-4-carbonyl chloride: Another derivative with two methyl groups.

The uniqueness of this compound lies in its isopropyl group, which influences its steric and electronic properties, making it suitable for specific synthetic and research applications .

Conclusion

This compound is a versatile compound with significant applications in medicinal chemistry, agriculture, and materials science. Its unique structure and reactivity make it a valuable intermediate in various synthetic processes. Understanding its preparation methods, chemical reactions, and applications can aid in the development of new compounds and materials with enhanced properties.

Biologische Aktivität

1-Isopropyl-3-methyl-1H-pyrazole-4-carbonyl chloride is a compound belonging to the pyrazole family, which has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

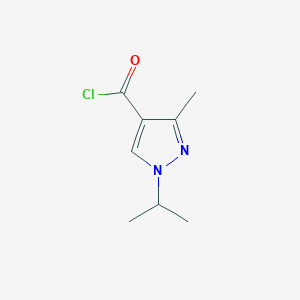

The structure of this compound can be represented as follows:

This compound features a pyrazole ring, which is known for its ability to interact with various biological targets.

This compound exhibits several mechanisms of action that contribute to its biological activity:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cancer pathways, notably Aurora-A kinase, which plays a crucial role in cell division. Studies indicate that it demonstrates significant inhibitory activity with an IC50 value of approximately 0.16 µM against Aurora-A kinase .

- Cell Cycle Modulation : Research indicates that this compound can induce cell cycle arrest in cancer cells, leading to apoptosis. This property is particularly relevant in the context of anticancer therapies .

Anticancer Activity

This compound has been evaluated for its anticancer properties across various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HCT116 | 0.39 ± 0.06 | Aurora-A inhibition |

| MCF-7 | 0.46 ± 0.04 | Cell cycle arrest |

| NCI-H460 | 0.03 | Apoptosis induction |

These findings suggest that the compound could serve as a promising lead for developing new anticancer agents.

Anti-inflammatory Activity

In addition to its anticancer properties, this pyrazole derivative exhibits anti-inflammatory effects. It has been reported to reduce the production of pro-inflammatory cytokines in vitro, indicating potential applications in treating inflammatory diseases .

Study 1: Anticancer Efficacy

A study conducted by Li et al. (2022) evaluated the cytotoxic potential of various pyrazole derivatives, including this compound. The results demonstrated significant inhibition of cell proliferation in MCF7 and HCT116 cell lines, establishing its potential as an effective anticancer agent .

Study 2: Mechanistic Insights

Research published in Recent Advances in Drug Design highlighted the compound's ability to inhibit CDK2 and Aurora-A kinases, which are critical for cancer cell proliferation. The study emphasized that targeting these kinases could lead to enhanced therapeutic strategies against various cancers .

Eigenschaften

IUPAC Name |

3-methyl-1-propan-2-ylpyrazole-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11ClN2O/c1-5(2)11-4-7(8(9)12)6(3)10-11/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOHWFEIKEHDXAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1C(=O)Cl)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50559013 | |

| Record name | 3-Methyl-1-(propan-2-yl)-1H-pyrazole-4-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50559013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113100-62-2 | |

| Record name | 3-Methyl-1-(1-methylethyl)-1H-pyrazole-4-carbonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=113100-62-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methyl-1-(propan-2-yl)-1H-pyrazole-4-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50559013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.